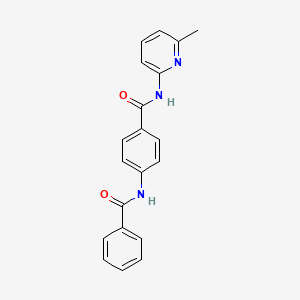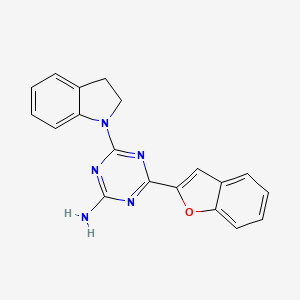
N-2-adamantyl-3-butoxybenzamide
Descripción general
Descripción
N-2-adamantyl-3-butoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ADBB and is a derivative of adamantane, a cycloalkane with a unique structure that has been extensively studied for its biological properties.
Mecanismo De Acción
The exact mechanism of action of N-2-adamantyl-3-butoxybenzamide is not fully understood. However, it is believed that ADBB exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. ADBB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. ADBB has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-2-adamantyl-3-butoxybenzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. ADBB has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, ADBB has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-2-adamantyl-3-butoxybenzamide in lab experiments is its potential therapeutic effects in various fields. ADBB has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. ADBB has also been studied as a potential drug target for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using ADBB in lab experiments is its moderate yield and purity, which may affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the study of N-2-adamantyl-3-butoxybenzamide. One direction is to further investigate the mechanism of action of ADBB and its potential therapeutic effects in various fields. Another direction is to optimize the synthesis method of ADBB to improve the yield and purity of the product. Additionally, ADBB can be used as a precursor for the synthesis of novel materials with unique properties, which can be explored in the field of material science.
Aplicaciones Científicas De Investigación
N-2-adamantyl-3-butoxybenzamide has been studied for its potential applications in various fields such as medicine, pharmacology, and material science. In medicine, ADBB has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In pharmacology, ADBB has been studied as a potential drug target for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In material science, ADBB has been studied as a potential precursor for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-2-3-7-24-19-6-4-5-16(13-19)21(23)22-20-17-9-14-8-15(11-17)12-18(20)10-14/h4-6,13-15,17-18,20H,2-3,7-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGRITPWAFYSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4718686.png)
![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718694.png)
![2-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4718719.png)

![3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4718744.png)
![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)
![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1-naphthylacrylamide](/img/structure/B4718751.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)


![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)